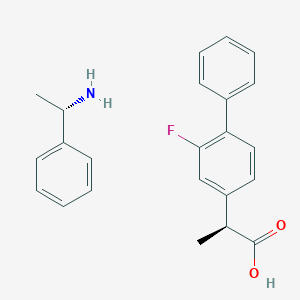
(2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)propanoic Acid (S)-(-)-alpha-Methylbenzylamine Salt;(2S)-2-(2-Fluoro-4-biphenyl)propanoic Acid (S)-(-)-alpha-Methylbenzylamine Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Flurbiprofen (S)-(-)-a-Methylbenzylamine Salt is a chiral salt formed from the combination of (S)-Flurbiprofen and (S)-(-)-a-Methylbenzylamine. (S)-Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for its analgesic and anti-inflammatory properties. The salt form is often used to enhance the solubility and stability of the compound, making it more suitable for various applications in pharmaceuticals and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Flurbiprofen (S)-(-)-a-Methylbenzylamine Salt typically involves the following steps:
Preparation of (S)-Flurbiprofen: (S)-Flurbiprofen is synthesized through the resolution of racemic Flurbiprofen using chiral resolution agents or by asymmetric synthesis methods.
Formation of the Salt: (S)-Flurbiprofen is reacted with (S)-(-)-a-Methylbenzylamine in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions to form the salt.
Industrial Production Methods
In industrial settings, the production of (S)-Flurbiprofen (S)-(-)-a-Methylbenzylamine Salt is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale synthesis of (S)-Flurbiprofen: Utilizing efficient chiral resolution or asymmetric synthesis techniques.
Salt formation: Conducting the reaction in large reactors with precise control over temperature, pH, and solvent composition to maximize the yield and purity of the salt.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Flurbiprofen (S)-(-)-a-Methylbenzylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
(S)-Flurbiprofen (S)-(-)-a-Methylbenzylamine Salt has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of other chiral compounds.
Biology: Studied for its effects on biological systems, including its anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory conditions and pain management.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (S)-Flurbiprofen (S)-(-)-a-Methylbenzylamine Salt involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID used for pain relief and inflammation reduction.
Ketoprofen: An NSAID with similar therapeutic effects.
Uniqueness
(S)-Flurbiprofen (S)-(-)-a-Methylbenzylamine Salt is unique due to its chiral nature and the specific combination of (S)-Flurbiprofen and (S)-(-)-a-Methylbenzylamine, which enhances its solubility and stability compared to other NSAIDs. This makes it particularly useful in pharmaceutical formulations and research applications.
Propriétés
Formule moléculaire |
C23H24FNO2 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(2S)-2-(3-fluoro-4-phenylphenyl)propanoic acid;(1S)-1-phenylethanamine |
InChI |
InChI=1S/C15H13FO2.C8H11N/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;1-7(9)8-5-3-2-4-6-8/h2-10H,1H3,(H,17,18);2-7H,9H2,1H3/t10-;7-/m00/s1 |
Clé InChI |
SXXYXEUZKYVLQA-DIQYCMFJSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)N.C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
SMILES canonique |
CC(C1=CC=CC=C1)N.CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















